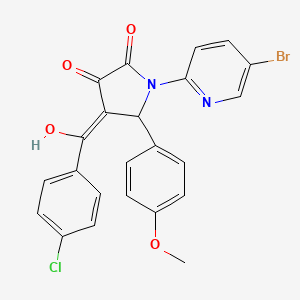![molecular formula C21H18ClN3O4S B3918863 N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918863.png)
N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide
Overview
Description
N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide, also known as NSC-319726, is a chemical compound that has been studied for its potential use in cancer treatment. The compound was first synthesized in the early 2000s and has since been the subject of several scientific studies.
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound may also induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide has been shown to have several biochemical and physiological effects. The compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It can also induce cell death in cancer cells. Additionally, the compound can inhibit the growth of blood vessels that supply nutrients to tumors, which can help to slow down tumor growth.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide has several advantages for lab experiments. The compound is easy to synthesize and is relatively stable. It has been tested on various types of cancer cells and has shown promising results. However, there are also some limitations to using N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been tested extensively in animal models, so its safety and efficacy in vivo are not fully understood.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide. One area of research is to further understand the mechanism of action of the compound. Another area of research is to test the compound in animal models to better understand its safety and efficacy in vivo. Additionally, researchers could explore the potential of combining N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide with other cancer treatments to enhance its anti-tumor activity. Finally, researchers could investigate the potential of N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide in treating other diseases besides cancer.
Scientific Research Applications
N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide has been studied for its potential use in cancer treatment. Several studies have shown that the compound has anti-tumor activity and can inhibit the growth of cancer cells. The compound has been tested on various types of cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
2-[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenoxy]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c22-17-5-4-6-18(13-17)24-21(26)15-29-19-11-9-16(10-12-19)14-23-25-30(27,28)20-7-2-1-3-8-20/h1-14,25H,15H2,(H,24,26)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGFEGWWPXHNAI-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(3-bromo-2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918787.png)
![2-(2-{[5-(3-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3918791.png)
![N'-[(4-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3918792.png)
![N-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3918793.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918796.png)

![N'-[(2-bromobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B3918811.png)
![2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B3918817.png)

![2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide](/img/structure/B3918833.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3918838.png)
![3-ethyl-5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide](/img/structure/B3918846.png)

![4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide](/img/structure/B3918864.png)